A Spectroscopic and Structural Elucidation Guide to 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone
A Spectroscopic and Structural Elucidation Guide to 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 1-(2-(trifluoromethyl)pyrimidin-4-yl)ethanone, a key heterocyclic ketone of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from closely related analogues to present a robust, predictive analysis. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of trifluoromethyl-substituted pyrimidines.
Introduction: The Significance of Trifluoromethylated Pyrimidines
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This is due to the unique properties the CF₃ group imparts, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacological profile of a molecule.[1] The pyrimidine core, a privileged structure in drug discovery, when combined with a trifluoromethyl substituent, offers a versatile platform for the development of novel therapeutic agents. 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone serves as a valuable building block in the synthesis of more complex molecules, making its thorough characterization paramount.
This guide will provide a detailed, predictive analysis of the spectral data for 1-(2-(trifluoromethyl)pyrimidin-4-yl)ethanone, based on established spectroscopic principles and data from analogous structures.
Predicted ¹H and ¹³C NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 1-(2-(trifluoromethyl)pyrimidin-4-yl)ethanone, both ¹H and ¹³C NMR are crucial for confirming its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 1-(2-(trifluoromethyl)pyrimidin-4-yl)ethanone is expected to be relatively simple, exhibiting two key signals corresponding to the aromatic protons on the pyrimidine ring and the methyl protons of the ethanone group.
Table 1: Predicted ¹H NMR Data for 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.1 | Doublet (d) | 1H | H-6 |
| ~7.8 | Doublet (d) | 1H | H-5 |
| ~2.7 | Singlet (s) | 3H | -CH₃ |
The downfield chemical shifts of the pyrimidine protons (H-5 and H-6) are a direct result of the deshielding effect of the electronegative nitrogen atoms within the aromatic ring. The H-6 proton is expected to be further downfield due to its proximity to the electron-withdrawing acetyl group. The coupling between these two adjacent protons should result in a doublet for each signal. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet in the upfield region of the spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident through the characteristic quartet splitting of the CF₃ carbon and the coupling observed with adjacent carbons.
Table 2: Predicted ¹³C NMR Data for 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~195 | Singlet | C=O |
| ~160 (quartet) | Quartet (q) | C-2 |
| ~158 | Singlet | C-6 |
| ~155 | Singlet | C-4 |
| ~120 (quartet) | Quartet (q) | CF₃ |
| ~118 | Singlet | C-5 |
| ~25 | Singlet | -CH₃ |
The carbonyl carbon of the ethanone group is expected to have the most downfield chemical shift. The C-2 carbon, directly attached to the trifluoromethyl group, will exhibit a quartet due to coupling with the three fluorine atoms.[2] Similarly, the CF₃ carbon itself will appear as a quartet. The remaining pyrimidine carbons will have chemical shifts consistent with their positions within the heterocyclic ring.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for a compound like 1-(2-(trifluoromethyl)pyrimidin-4-yl)ethanone is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a standard one-pulse ¹H NMR spectrum.
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Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
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Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(2-(trifluoromethyl)pyrimidin-4-yl)ethanone will be characterized by absorption bands corresponding to the C=O, C-F, and aromatic C-N and C-C stretching vibrations.
Table 3: Predicted IR Absorption Bands for 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1550-1600 | Medium | Aromatic C=C and C=N stretches |
| ~1100-1300 | Strong | C-F stretches (trifluoromethyl) |
The most prominent feature in the IR spectrum will be the strong absorption band around 1710 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the ketone.[1] The aromatic C=C and C=N stretching vibrations of the pyrimidine ring are expected to appear in the 1550-1600 cm⁻¹ region.[3] A series of strong bands in the 1100-1300 cm⁻¹ range will be indicative of the C-F stretching vibrations of the trifluoromethyl group.[1]
Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:
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Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
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Background Spectrum: Record a background spectrum of the empty ATR crystal.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
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Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Table 4: Predicted Mass Spectrometry Data for 1-(2-(Trifluoromethyl)pyrimidin-4-yl)ethanone
| m/z | Predicted Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 147 | [M - COCH₃]⁺ |
| 69 | [CF₃]⁺ |
The molecular ion peak ([M]⁺) is expected at an m/z of 190, corresponding to the molecular weight of the compound (C₇H₅F₃N₂O).[4] Common fragmentation pathways would include the loss of the methyl group to give a fragment at m/z 175, and the loss of the entire acetyl group to yield a fragment at m/z 147. The presence of a peak at m/z 69 would be a strong indicator of the trifluoromethyl group.
Experimental Protocol for Mass Spectrometry
A general protocol for analyzing a solid sample by Electrospray Ionization (ESI) Mass Spectrometry is:
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use an ESI mass spectrometer, which can be coupled to a liquid chromatography (LC) system for sample introduction.
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺ at m/z 191.
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Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Structural and Workflow Diagrams
The following diagrams illustrate the molecular structure and a general analytical workflow for the characterization of 1-(2-(trifluoromethyl)pyrimidin-4-yl)ethanone.
Caption: Molecular structure of 1-(2-(trifluoromethyl)pyrimidin-4-yl)ethanone.
Caption: General analytical workflow for the characterization of the target compound.
Conclusion
The structural elucidation of novel compounds is a critical step in the research and development pipeline. This guide has presented a comprehensive, albeit predictive, spectroscopic analysis of 1-(2-(trifluoromethyl)pyrimidin-4-yl)ethanone. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This in-depth guide serves as a valuable resource for scientists working with trifluoromethyl-substituted pyrimidines and other complex heterocyclic systems.
References
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Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. (2022). MDPI. Retrieved from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link]
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Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). ResearchGate. Retrieved from [Link]
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Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (2021). Frontiers. Retrieved from [Link]
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1-{2-amino-6-[(4-{[2-(trifluoromethyl)pyridin-4-yl]oxy}phenyl)amino]pyrimidin-4-yl}ethanone. (n.d.). Mol-Instincts. Retrieved from [Link]
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